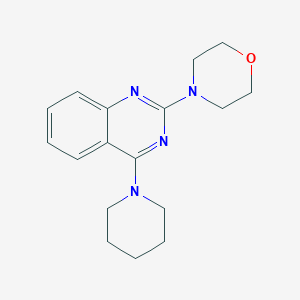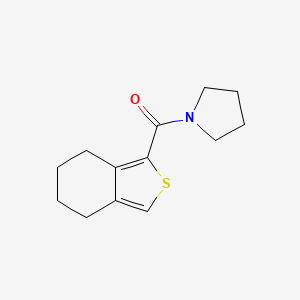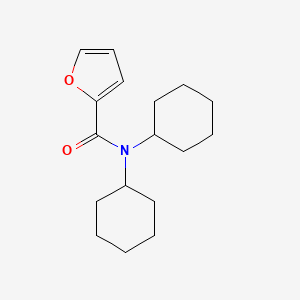
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as compound 8, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has shown promising results in scientific research.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in disease progression. In cancer research, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Compound 8 has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield and purity of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8.
3. Studies on its potential side effects and toxicity to ensure its safety for human use.
4. Clinical trials to evaluate its efficacy in the treatment of various diseases.
5. Development of analogs of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is a promising chemical N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 is necessary to fully understand its potential therapeutic applications and ensure its safety for human use.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 involves the reaction of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and ammonium acetate to obtain N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 in good yield.
科学研究应用
Compound 8 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide 8 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-7-16(10-17(13)19)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZHCSJNOPQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)

![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)

![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)